molecular formula C12H7F2NO2 B572260 5-(2,5-Difluorophenyl)picolinic acid CAS No. 1261947-80-1

5-(2,5-Difluorophenyl)picolinic acid

Cat. No.: B572260
CAS No.: 1261947-80-1
M. Wt: 235.19
InChI Key: YYSUWABBJBNJIL-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)picolinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-(2,5-Difluorophenyl)picolinic acid involves the condensation reaction of p-hydroxybenzoic acid and 2,5-difluorobenzaldehyde . The reaction typically requires a catalyst and specific conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2,5-Difluorophenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2,5-Difluorophenyl)picolinic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-picolinic acid
  • 2,5-Difluorobenzoic acid
  • Picolinic acid

Uniqueness

5-(2,5-Difluorophenyl)picolinic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-(2,5-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-2-3-10(14)9(5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSUWABBJBNJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681373
Record name 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-80-1
Record name 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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